{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15755558
InChI: InChI=1S/C13H19N3O/c1-10(2)17-8-7-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine

CAS No.:

Cat. No.: VC15755558

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine -

Specification

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name [1-(2-propan-2-yloxyethyl)indazol-3-yl]methanamine
Standard InChI InChI=1S/C13H19N3O/c1-10(2)17-8-7-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3
Standard InChI Key IUENXCUTAUXVPZ-UHFFFAOYSA-N
Canonical SMILES CC(C)OCCN1C2=CC=CC=C2C(=N1)CN

Introduction

Structural and Chemical Properties

{1-[2-(Propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine belongs to the indazole class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol. The IUPAC name reflects its substitution pattern: a methanamine group at position 3 of the indazole core and a 2-(propan-2-yloxy)ethyl chain at position 1 (Table 1).

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O
Molecular Weight233.31 g/mol
CAS Number1485936-09-1
IUPAC Name[1-(2-(Isopropoxy)ethyl)-1H-indazol-3-yl]methanamine

The propan-2-yloxy (isopropoxy) ethyl side chain enhances lipophilicity, potentially improving membrane permeability, while the methanamine group may facilitate interactions with biological targets through hydrogen bonding .

Synthetic Pathways and Methodologies

While explicit synthetic protocols for {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine remain undisclosed, its synthesis likely follows established strategies for analogous indazole derivatives.

Indazole Core Formation

The Cadogan reaction is a common method for indazole synthesis, involving cyclocondensation of nitroarenes with triethyl phosphite . For example, 2-nitrobenzaldehyde derivatives react with amines to form Schiff bases, which undergo reduction and cyclization to yield 2-phenyl-2H-indazoles .

Functionalization Steps

  • Alkylation: Introduction of the 2-(propan-2-yloxy)ethyl group likely occurs via alkylation of the indazole nitrogen using 2-(isopropoxy)ethyl chloride or bromide.

  • Methanamine Addition: The methanamine moiety at position 3 could be introduced through nucleophilic substitution or reductive amination of a carbonyl intermediate.

Example Reaction Scheme

  • Schiff Base Formation:
    2-Nitrobenzaldehyde+AmineSchiff Base\text{2-Nitrobenzaldehyde} + \text{Amine} \rightarrow \text{Schiff Base}

  • Cadogan Cyclization:
    Schiff Base+P(OEt)32-Phenyl-2H-indazole\text{Schiff Base} + \text{P(OEt)}_3 \rightarrow \text{2-Phenyl-2H-indazole}

  • Side Chain Installation:
    2-Phenyl-2H-indazole+2-(Isopropoxy)ethyl Halide1-Substituted Indazole\text{2-Phenyl-2H-indazole} + \text{2-(Isopropoxy)ethyl Halide} \rightarrow \text{1-Substituted Indazole}

  • Methanamine Functionalization:
    3-Carbaldehyde Indazole+NH3/NaBH4Methanamine Derivative\text{3-Carbaldehyde Indazole} + \text{NH}_3/\text{NaBH}_4 \rightarrow \text{Methanamine Derivative}

Compound ClassActivityIC₅₀/EC₅₀Target Organisms/Cells
2,3-Diphenyl-2H-indazolesAntigiardial0.12 μMGiardia intestinalis
2-Phenyl-2H-indazolesAnti-inflammatory (COX-2)10 μM (40% inhibition)Human COX-2 enzyme
Sulfonamide-indazolesAnticandidal4.8 μg/mLCandida albicans

Antimicrobial Activity

2,3-Diphenyl-2H-indazoles demonstrate potent activity against protozoal pathogens (e.g., Giardia intestinalis), surpassing metronidazole by 12.8-fold . The isopropoxyethyl group in {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine may enhance protozoal membrane penetration, analogous to lipophilic substituents in related compounds .

Anti-Inflammatory Effects

Indazoles with aryl substitutions inhibit COX-2, a key enzyme in inflammatory pathways. Molecular docking studies suggest that the methanamine group could mimic rofecoxib’s sulfonamide moiety, binding to COX-2’s hydrophobic pocket .

Selectivity and Cytotoxicity

Indazole derivatives show low cytotoxicity in human keratinocytes (HaCaT) and cervical carcinoma cells (HeLa), with IC₅₀ > 10 μM . This selectivity profile suggests that {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine may have a favorable therapeutic index.

Future Directions and Applications

The dual antimicrobial/anti-inflammatory activity of indazoles positions {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine as a candidate for:

  • Multitarget Therapies: Combating protozoal infections with concurrent inflammation (e.g., giardiasis).

  • Drug Repurposing: Screening against neglected tropical diseases.

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency and pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator